BMS-561388 is a chemical compound identified as a potent antagonist of the corticotropin-releasing factor 1 receptor. This receptor plays a crucial role in the stress response and is implicated in various psychiatric disorders, including anxiety and depression. The compound has garnered attention for its potential therapeutic applications in treating stress-related conditions.
BMS-561388 was developed by Bristol-Myers Squibb as part of their research into receptor antagonists targeting the corticotropin-releasing factor system. The compound's efficacy and pharmacological profile have been studied in various preclinical and clinical settings, particularly focusing on its role in modulating stress responses.
BMS-561388 falls under the category of small-molecule pharmaceuticals, specifically classified as a corticotropin-releasing factor 1 receptor antagonist. This classification highlights its mechanism of action, which involves blocking the receptor's activity to mitigate stress-induced physiological and psychological effects.
The synthesis of BMS-561388 involves several key steps, typically beginning with the preparation of a pyrazolo[1,5-a][1,3,5]triazine core structure. The synthetic route often includes:
Technical details regarding specific reagents and conditions used in these reactions can typically be found in patent literature and scientific publications related to BMS-561388's development .
The molecular structure of BMS-561388 is characterized by its unique pyrazolo[1,5-a][1,3,5]triazine framework. The compound features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
BMS-561388 undergoes various chemical reactions that are crucial for its biological activity:
Technical details regarding these reactions can be found in pharmacokinetic studies and receptor binding assays.
The mechanism of action for BMS-561388 involves its competitive antagonism at the corticotropin-releasing factor 1 receptor. By blocking this receptor:
Preclinical studies have demonstrated significant reductions in stress-induced behaviors when administered BMS-561388, supporting its role as a therapeutic agent.
BMS-561388 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be obtained from material safety data sheets or chemical databases .
BMS-561388 has been primarily studied for its potential applications in treating psychiatric disorders related to stress responses. Its ability to modulate the corticotropin-releasing factor system positions it as a candidate for:
Research continues to explore additional therapeutic avenues for BMS-561388, particularly in personalized medicine approaches for treating alcohol dependence and other stress-related conditions .
BMS-561388 (CAS# 202578-88-9) is a synthetic pyrazolo[1,5-a]-1,3,5-triazine derivative with the systematic IUPAC name N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethyl-pyrazolo(1,5-a)-1,3,5-triazin-4-amine. Its molecular formula is C₂₁H₂₉N₅O₃, corresponding to a molecular weight of 399.50 g/mol [1]. The structure comprises three fused heterocyclic rings: a pyrazole linked to a triazine, substituted with aryl and alkylamino groups. Key features include:
Stereochemically, BMS-561388 lacks chiral centers, indicating no stereoisomers. However, the molecule exhibits conformational flexibility due to rotation around the C-N bonds of the bis(2-methoxyethyl)amino group and the aryl-triazine linkage. X-ray crystallography data are not available in the literature, but computational models suggest a near-planar arrangement of the fused pyrazolo-triazine system, with the aryl group oriented perpendicularly to minimize steric clashes [3] [4].
BMS-561388 is a weakly basic compound, though its precise pKa remains unreported. Its partition coefficient (log P) is estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration – a critical property for targeting central nervous system receptors like CRF1 [1] [2]. Key physicochemical characteristics include:
Solubility:The compound is sparingly soluble in aqueous buffers but readily dissolves in dimethyl sulfoxide (DMSO) >50 mg/mL. Limited solubility in water (<0.1 mg/mL) necessitates formulation in organic solvents for in vitro studies [1].
Stability:BMS-561388 undergoes pH-dependent degradation, particularly under acidic conditions. Primary pathways include:
Table 1: Stability Profile of BMS-561388 Under Accelerated Conditions
Condition | Degradants Identified (m/z) | Degradation Pathway | Half-Life |
---|---|---|---|
0.01 N HCl, 50°C | 218, 285 | Acid hydrolysis of triazine ring | ~10 days |
Solid state, 40°C/75% RH | 399 (parent loss) | Intramolecular ether substitution | >6 months |
Neutral/basic pH, 50°C | No significant degradation | Stable | >1 year |
Table 2: Key Physicochemical Properties
Property | Value | Method/Condition |
---|---|---|
Molecular Weight | 399.50 g/mol | Calculated |
Elemental Composition | C, 63.14%; H, 7.32%; N, 17.53%; O, 12.01% | Theoretical analysis [1] |
Melting Point | Not reported | - |
log P (Partition Coefficient) | 3.2 (estimated) | Computational prediction |
Solubility in DMSO | >50 mg/mL | Experimental [1] |
Solubility in Water | <0.1 mg/mL | Experimental [1] |
Spectroscopic characterization of BMS-561388 employs mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray crystallography:
Cleavage of the triazine ring, producing ions at m/z 285 and 218, as observed in degradation studies [1] [3].
NMR Spectroscopy:While full experimental NMR assignments are not publicly disclosed, predicted ¹H NMR shifts (based on analogous pyrazolo-triazines) include:
Methoxy protons: δ 3.7–3.8 ppm (singlets, 9H) [1] [3].¹³C NMR is expected to show 21 distinct signals, including carbonyl carbons at δ 160–170 ppm (triazine ring) and aryl carbons at δ 110–155 ppm.
X-Ray Crystallography:No crystal structure of BMS-561388 has been published. However, degradation products like SE950 (8) and BMS-572261 (12) have been structurally confirmed via X-ray analysis, supporting proposed fragmentation mechanisms [3].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
HRMS (ESI+) | [M+H]⁺ m/z 400.2348 | Confirms molecular formula C₂₁H₃₀N₅O₃ |
MS/MS Fragments | m/z 295, 285, 218 | Triazine ring cleavage and amine loss [3] |
¹H NMR (Predicted) | δ 2.35 (s, 3H, CH₃), δ 3.38 (s, 9H, OCH₃) | Methyl and methoxy group signals |
UV/Vis | λₘₐₓ ~270 nm, 340 nm (in methanol) | π→π* transitions of conjugated heterocycles |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: